3-(4-Chloro-Benzylamino)-Propionitrile
Description
3-(4-Chloro-Benzylamino)-Propionitrile is an organic compound that features a benzylamine moiety substituted with a chlorine atom at the para position and a nitrile group attached to a propionitrile chain
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylamino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDBUCXBPBMKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639945 | |
| Record name | 3-{[(4-Chlorophenyl)methyl]amino}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41832-87-5, 62675-34-7 | |
| Record name | 3-[[(4-Chlorophenyl)methyl]amino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41832-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[(4-Chlorophenyl)methyl]amino}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50639945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-Benzylamino)-Propionitrile typically involves the reaction of 4-chlorobenzylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine to the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-Benzylamino)-Propionitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide.
Major Products
Oxidation: Formation of 3-(4-Chloro-Benzylamino)-Propionic acid.
Reduction: Formation of 3-(4-Chloro-Benzylamino)-Propylamine.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-Benzylamino)-Propionitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitrile and benzylamine groups allows the compound to form hydrogen bonds and other interactions with biological macromolecules, potentially leading to inhibition or activation of certain pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluoro-Benzylamino)-Propionitrile
- 3-(4-Methyl-Benzylamino)-Propionitrile
- 3-(4-Nitro-Benzylamino)-Propionitrile
Uniqueness
3-(4-Chloro-Benzylamino)-Propionitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s interaction with other molecules, making it distinct from its analogs with different substituents.
Biological Activity
3-(4-Chloro-Benzylamino)-Propionitrile (CAS No. 41832-87-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H11ClN2, with a molecular weight of approximately 196.66 g/mol. The compound features a chloro-substituted benzyl group attached to a propionitrile moiety, which contributes to its biological activity.
Biological Activities
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. Studies have reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical cellular pathways, leading to disrupted cellular functions.
- Induction of Oxidative Stress : It has been suggested that the compound induces oxidative stress in cancer cells, resulting in increased apoptosis.
- Modulation of Signal Transduction Pathways : Research indicates that it may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
-
In Vitro Study on Cancer Cell Lines
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values of 15 µM for MCF-7 and 20 µM for LNCaP cells. Apoptotic markers were significantly elevated in treated cells compared to controls. -
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
